molecular formula C13H28O4 B1585145 Tetrapropoxymethane CAS No. 597-72-8

Tetrapropoxymethane

Cat. No. B1585145
CAS RN: 597-72-8
M. Wt: 248.36 g/mol
InChI Key: LFMXSZSVDQJYDU-UHFFFAOYSA-N
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Description

Tetrapropoxymethane is a chemical compound with the CAS Number: 597-72-8 and a molecular weight of 248.36 . Its IUPAC name is 1-(tripropoxymethoxy)propane .


Molecular Structure Analysis

The molecular formula of Tetrapropoxymethane is C13H28O4 . This indicates that it contains 13 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Heavy Oil Recovery

In the petroleum industry, tetrapropoxymethane has been explored as an additive in polymer flooding techniques for heavy oil recovery . It can modify the properties of the polymer solutions used to enhance oil recovery, improving their effectiveness in mobilizing trapped oil within reservoirs.

Safety and Hazards

The safety data sheet for Tetrapropoxymethane indicates that it does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008 .

properties

IUPAC Name

1-(tripropoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O4/c1-5-9-14-13(15-10-6-2,16-11-7-3)17-12-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMXSZSVDQJYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(OCCC)(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338328
Record name Tetrapropoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrapropoxymethane

CAS RN

597-72-8
Record name Tetrapropoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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